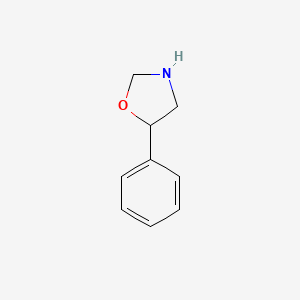

5-Phenyloxazolidine

Description

Overview of Oxazolidine (B1195125) Heterocycles in Organic Chemistry

Oxazolidines are five-membered rings composed of three carbon atoms, one oxygen atom, and one nitrogen atom ontosight.aiontosight.aiontosight.aiwikipedia.org. They are formally derived from 2-aminoalcohols and are structurally distinct from their unsaturated analogues, oxazolines, and isoxazolidines wikipedia.org. The synthesis of oxazolidines is traditionally achieved through the condensation of 2-aminoalcohols with aldehydes or ketones wikipedia.orgthieme-connect.comorgsyn.org. Other synthetic routes include cyclization reactions, such as the reaction of epoxides and aziridines with various reagents researchgate.netorganic-chemistry.org, and oxidative C(sp3)-H functionalization/C-O/C-N bond formations organic-chemistry.org. The ready availability of chiral amino alcohols, often obtained by the reduction of amino acids, facilitates the synthesis of chiral oxazolidines, which are particularly important in asymmetric synthesis wikipedia.orgorgsyn.org.

Oxazolidine derivatives are widely distributed in nature and are crucial intermediates in the production of organic and bioorganic compounds, including natural products uobaghdad.edu.iqwikipedia.org. Their significance in medicinal chemistry is well-established, with various derivatives exhibiting a range of biological activities, such as antibacterial, antifungal, anticancer, and antiviral properties ontosight.aiontosight.aigoogle.comajchem-a.comuobaghdad.edu.iqderpharmachemica.com. For instance, oxazolidinone antibiotics like linezolid (B1675486) are used to treat infections caused by gram-positive bacteria ontosight.aiuobaghdad.edu.iq. Beyond pharmaceuticals, oxazolidines find applications as moisture scavengers in polyurethane systems and as fuel additives wikipedia.org. Their versatility as building blocks and their capacity to participate in various chemical reactions underscore their importance in modern organic synthesis ontosight.aiontosight.ai.

Importance of Phenyl-Substituted Oxazolidine Architectures in Advanced Synthetic Design

Phenyl-substituted oxazolidine architectures, especially those with a phenyl group at the 5-position, are highly valued in advanced synthetic design due to the unique electronic and steric properties conferred by the aromatic ring. This substitution pattern often plays a critical role in controlling stereoselectivity in various organic transformations and can influence the compound's interaction with biological targets ontosight.aiekb.eg.

Detailed research findings highlight the utility of 5-phenyloxazolidine derivatives as chiral auxiliaries. For example, (4S,5R)-(-)-4-methyl-5-phenyloxazolidine-2-selone has been synthesized and demonstrated to be a remarkably sensitive chiral auxiliary reagent. Nuclear Magnetic Resonance (NMR) spectroscopic studies, specifically 77Se NMR, revealed its capability to distinguish the enantiomers of (R,S)-lipoic acid, even when the chiral center was separated by eight bonds from the observed nucleus rsc.orgresearchgate.net. This demonstrates the long-range stereochemical influence of the phenyl-substituted oxazolidine scaffold.

Furthermore, the synthesis of diastereomeric oxazolidine derivatives of the type 2-(substituted phenyl)-3,4-dimethyl-5-phenyloxazolidine has been reported, showcasing the ability to achieve high diastereoselectivity from ketones and pseudoephedrine or ephedrine (B3423809) in the presence of specific catalysts like scandium triflate thieme-connect.compublish.csiro.au. This high level of control over stereochemistry is paramount in the synthesis of enantiomerically pure compounds, which are often required for pharmaceutical applications.

In the context of drug discovery, N-Aryl-Oxazolidinone-5-carboxamides, which include N-phenyloxazolidinone-5-carboxamides, have been explored as novel HIV-1 Protease Inhibitors. Computational studies, such as molecular hologram Quantitative Structure Activity Relationship (HQSAR) and Topomer CoMFA analyses, have investigated the two-dimensional molecular features related to their biological activity. The orientation of the oxazolidinone moiety, particularly with a phenyl group at the 5-position, allows for specific interactions within the enzyme's binding site, making this scaffold a viable option for further computational research in developing improved drug candidates ekb.eggoogle.com.

The physical and chemical properties of these phenyl-substituted oxazolidines are influenced by the presence and position of the phenyl group. For instance, This compound-2,4-dione (B13836) (a derivative of this compound) exhibits a density of 1.332 g/cm³ and a melting point of 120-122°C chemsrc.comchemicalbook.com. Another derivative, 3,4-dimethyl-5-phenyloxazolidine (B1210047), has a boiling point of 256.9°C at 760 mmHg and a density of 1.012 g/cm³ lookchem.com. These properties are critical for their handling, purification, and application in various synthetic processes.

The strategic incorporation of phenyl groups into the oxazolidine ring, particularly at the 5-position, thus provides a powerful tool for chemists to control stereochemistry, modulate biological activity, and fine-tune physicochemical properties in the pursuit of advanced synthetic designs and novel chemical entities.

Table 1: Properties of Selected Phenyl-Substituted Oxazolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) (at 760 mmHg) | PubChem CID |

| This compound-2,4-dione | 5841-63-4 | C₉H₇NO₃ | 177.157 | 1.332 | 120-122 | N/A | 113702 |

| 3,4-Dimethyl-5-phenyloxazolidine | 66574-19-4 | C₁₁H₁₅NO | 177.2429 | 1.012 | N/A | 256.9 | 11956108 |

| (4S,5R)-(-)-4-Methyl-5-phenyloxazolidine-2-selone | Not specified | N/A | N/A | N/A | N/A | N/A | N/A |

| 3-Phenethyl-5-phenyl-oxazolidine | Not specified | N/A | N/A | N/A | N/A | N/A | N/A |

Note: For a truly interactive data table, additional functionalities such as sorting, filtering, and detailed compound information would be integrated.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9-10H,6-7H2 |

InChI Key |

HGRPZJNLVMLELR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations

Nomenclature and Isomeric Forms of 5-Phenyloxazolidine Derivatives

The nomenclature of this compound derivatives follows standard IUPAC guidelines, incorporating prefixes and suffixes to denote substituents and their positions, as well as stereochemical descriptors. The inherent chirality of many this compound derivatives necessitates careful designation of their stereocenters and the resulting stereoisomers.

Designation of Stereocenters and Stereoisomers (e.g., (Z)-(-)-3,4-dimethyl-2-imino-5-phenyloxazolidine hydrobromide)

Many this compound derivatives possess one or more stereocenters, typically at positions 4 and 5 of the oxazolidine (B1195125) ring, and sometimes at position 2 or on substituents attached to the ring. For instance, the compound 3,4-dimethyl-2-imino-5-phenyl-oxazolidine contains a substituted oxazolidine ring with a phenyl group at the 5-position and two methyl groups at the 3- and 4-positions ontosight.ai. Its stereochemistry is indicated by the "Z" configuration, referring to the arrangement of atoms in space, and the "(+-)" symbol suggests a racemic mixture of enantiomers ontosight.ai.

Other examples illustrating stereochemical designation include (4R,5S)-4-methyl-5-phenyloxazolidinone, which is characterized by specific stereochemistry at its 4- and 5-positions cymitquimica.com. Similarly, (2S-cis)-3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol is a chiral molecule with a stereocenter at the 2-position, where the "2S" designates its configuration ontosight.ai. The compound 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol also exhibits specific stereochemistry within its oxazolidine ring iucr.orgnih.gov.

Diastereomeric Forms and Their Characterization

The formation of this compound derivatives often occurs through condensation reactions, such as those between β-aminoalcohols (like ephedrine (B3423809) or pseudoephedrine) and carbonyl compounds (aldehydes or ketones) calstate.eduresearchgate.net. When chiral precursors are involved, these reactions can lead to the formation of diastereomers. For example, the condensation of (-)-ephedrine with acetaldehyde (B116499) yields two diastereomeric 2,3,4-trimethyl-5-phenyloxazolidines, which exhibit significantly different thermodynamic stabilities researchgate.net.

Characterization of these diastereomeric forms is crucial for understanding their properties and applications. Techniques commonly employed for this purpose include:

Gas Chromatography-Mass Spectrometry (GC-MS): This method can distinguish diastereomers based on their retention times calstate.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are invaluable for confirming the structure and configuration of diastereomers, with specific chemical shifts and coupling patterns providing diagnostic information calstate.eduresearchgate.netmdpi.com. For instance, the ¹H NMR spectrum for 2,3,4-trimethyl-5-phenyloxazolidine from acetaldehyde and d-pseudoephedrine shows a characteristic peak at 1.32 ppm for the methyl group, while the derivative from l-ephedrine shows it at 1.40 ppm calstate.edu. Diastereomeric ratios can be determined by ¹H-NMR thieme-connect.deuni-heidelberg.de.

Infrared (IR) Spectrophotometry: IR provides information about the functional groups present calstate.edu.

X-ray Diffraction Studies: Single-crystal X-ray diffraction is a definitive method for confirming the absolute structure and relative stereochemistry of diastereomers paris-saclay.frresearchgate.net.

Research findings have shown that oxazolidines synthesized from various aldehydes and ketones with ephedrine or pseudoephedrine form diastereomers due to the presence of two different substituent groups at position 2 calstate.edu. The relative peak areas of these diastereomers can be quantified, as shown in Table 1.

Table 1: Relative Peak Area of Diastereomers for Select Oxazolidine Derivatives calstate.edu

| Oxazolidine (from) | Isomer Ratio (Peak 1: Peak 2) |

| Acetaldehyde d-pseudoephedrine | 95:5 |

| Acetaldehyde l-ephedrine | 96:4 |

Conformational Analysis of the this compound Ring System

The five-membered oxazolidine ring system, like other saturated five-membered rings such as cyclopentane, typically adopts non-planar conformations to alleviate ring strain, most commonly the "envelope" conformation iucr.orgnih.govresearchgate.netnih.govpharmacy180.com. In this conformation, one atom of the ring is displaced out of the plane formed by the other four atoms, acting as the "flap" pharmacy180.com.

Detailed research findings on the conformational analysis of this compound derivatives highlight specific characteristics:

In N,N'-methylenebis(this compound), the two oxazolidine rings exhibit envelope-type conformations, with their nitrogen atoms displaced from the mean planes of the remaining four atoms researchgate.net.

For (4R,5S)-4-methyl-3-methyl-sulfinyl-5-phenyl-1,3-oxazolidin-2-one, the oxazolidinone ring adopts an envelope conformation, with the carbon atom bearing the methyl group as the flap nih.gov. The phenyl group in this compound subtends a dihedral angle of 56.40(5)° with the mean plane of the oxazolidinone ring nih.gov.

In 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, the oxazolidine ring adopts an envelope conformation with the nitrogen atom at the flap position, deviating by 0.634(2) Å from the least-square plane of the other four atoms iucr.orgnih.gov. The two benzene (B151609) rings attached to this compound form dihedral angles of 74.27(14)° and 73.26(15)° with the mean plane of the oxazolidine ring iucr.orgnih.gov.

Table 2: Conformational Parameters of Selected this compound Derivatives

| Compound | Ring Conformation | Flap Atom/Group | Atom Displacement from Plane (Å) | Dihedral Angle (Phenyl to Ring Plane) | Reference |

| N,N'-methylenebis(this compound) | Envelope | N | 0.604(5) and 0.537(6) | 110.2(2)° (between two planes) | researchgate.net |

| (4R,5S)-4-methyl-3-methyl-sulfinyl-5-phenyl-1,3-oxazolidin-2-one | Envelope | C (bearing methyl) | Not specified | 56.40(5)° | nih.gov |

| 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol | Envelope | N | 0.634(2) | 74.27(14)° and 73.26(15)° | iucr.orgnih.gov |

Synthetic Methodologies for 5 Phenyloxazolidine and Its Derivatives

General Principles of Oxazolidine (B1195125) Annulation

Oxazolidine annulation, the process of forming the oxazolidine ring, is a fundamental reaction in heterocyclic chemistry. These compounds are prone to hydrolysis, which is the reverse of their synthesis wikipedia.org.

One of the most traditional and widely used methods for preparing oxazolidines is the condensation of 2-aminoalcohols with aldehydes wikipedia.org. This reaction involves the formation of an imine intermediate, followed by intramolecular cyclization to yield the oxazolidine ring organic-chemistry.orgcalstate.edu. The ready availability of chiral amino alcohols, often obtained by the reduction of amino acids, enables the synthesis of chiral oxazolidines through this method wikipedia.org.

For instance, the condensation of enantiomerically pure amino alcohols with aldehydes can yield 1,3-oxazolidines in excellent yields and diastereoselectivities rsc.orgresearchgate.net. Microwave irradiation has been shown to be an efficient tool for these condensation reactions, often leading to reduced reaction times and enabling solvent-free conditions rsc.org. This technique can also increase diastereoselectivity, favoring the formation of the thermodynamically more stable diastereomer rsc.org.

Research has demonstrated that amino alcohols react with aldehydes to produce oxazolidines researchgate.net. The reaction can be efficiently performed in the presence of air and microwave heating, leading to excellent yields scirp.org.

Beyond simple aldehydes, amino alcohols can undergo cyclization with various carbonyl or thiocarbonyl precursors to form oxazolidine derivatives. For example, the cyclization of vicinal X-H substituted amines (where X can be N, O, or S) with in situ generated thiocarbonyl fluoride (B91410) can yield oxazolidine-2-thiones cas.cn. This method provides a route to five-membered heterocycles with the N-H group remaining intact cas.cn.

Another approach involves the decarboxylative condensation of secondary α-amino acids with carbonyl compounds to generate azomethine ylides, which then undergo 1,3-dipolar cycloaddition reactions with a second molecule of the carbonyl compound to form oxazolidines mdpi.com.

While aldehydes readily react with amino alcohols to form oxazolidines, ketones have historically been more challenging reactants for the stereospecific synthesis of 1,3-oxazolidines with two substituents at the 2-carbon atom psu.edu. However, advancements have been made to overcome this limitation.

Oxazolidines derived from ketones and chiral amino alcohols such as pseudoephedrine and ephedrine (B3423809) can be formed with high diastereoselectivity researchgate.netthieme-connect.comthieme-connect.com. For example, 2,2-dialkyl-3,4-dimethyl-5-phenyloxazolidines and 2-alkyl-2-aryl-3,4-dimethyl-5-phenyloxazolidines can be synthesized from ketones and pseudoephedrine or ephedrine in the presence of scandium triflate and 4 Å molecular sieves researchgate.netthieme-connect.com. This methodology provides a route to enantiomerically pure 1,2-aminoalcohols through the highly diastereoselective reductive ring cleavage of these oxazolidines, with retention of configuration researchgate.net.

The condensation of aromatic aldehydes with (-)-ephedrine and (+)-pseudoephedrine is a stereospecific reaction that leads to enantiomerically pure oxazolidines psu.eduacs.org.

Stereoselective and Asymmetric Synthesis Approaches

Stereoselective and asymmetric synthesis are crucial for obtaining specific enantiomers or diastereomers of 5-phenyloxazolidine, which is important given their potential applications in various fields.

Diastereoselective formation refers to the preferential formation of one diastereomer over others. In the context of 5-phenyloxazolidines, this can be achieved by utilizing chiral starting materials or specific reaction conditions. For instance, the condensation of enantiomerically pure amino alcohols with aldehydes can yield 1,3-oxazolidines with excellent diastereoselectivities rsc.org. Prolonged microwave irradiation can further enhance this diastereoselectivity, yielding the thermodynamically more stable diastereomer rsc.org.

The solid-state interaction of aldehydes with (-)-ephedrine and (+)-pseudoephedrine has been shown to lead to the diastereoselective formation of optically active oxazolidines, often favoring one of the two possible diastereoisomers lookchem.comresearchgate.net. This solid-state synthesis can offer higher selectivity compared to reactions in solution researchgate.net.

Research has demonstrated the highly diastereoselective synthesis of 2,2-dialkyl-3,4-dimethyl-5-phenyloxazolidines and 2-alkyl-2-aryl-3,4-dimethyl-5-phenyloxazolidines from ketones and pseudoephedrine or ephedrine researchgate.netthieme-connect.comthieme-connect.com.

Kinetic resolution is a method used to obtain optically pure compounds from a racemic mixture by selectively reacting one enantiomer faster than the other. While direct information on kinetic resolution specifically for 5-phenyloxazolidines is less explicit in the provided search results, the broader context of oxazolidine synthesis often involves chiral auxiliaries and methods to achieve enantiomeric purity.

Oxazolidines derived from ephedrine and aldehydes containing a π-basic or π-acidic moiety have been resolved using Pirkle-type HPLC chiral stationary phases american.edu. This suggests that separation of enantiomers or diastereomers is possible, which is a prerequisite for or a consequence of kinetic resolution strategies. The synthesis of optically pure ephedrines and amphetamines, which can serve as precursors or related structures, has been achieved where the chirality of the amino acid educt was entirely conserved, suggesting methods that avoid racemization or achieve resolution mdma.ch.

The concept of kinetic resolution is often applied in asymmetric synthesis to obtain enantiomerically pure compounds acs.org. For example, the stereoselective synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid has been reported via stereoselective addition to an N-sulfinimine, demonstrating an asymmetric approach to related oxazolidine structures researchgate.netresearchgate.net.

Chemical Reactivity and Mechanistic Investigations of 5 Phenyloxazolidine Derivatives

Ring-Opening Reactions of the Oxazolidine (B1195125) Heterocycle

The oxazolidine ring system is known to undergo ring-opening reactions under various conditions, leading to different linear or rearranged products. The stability of oxazolidines can be influenced by their substitution patterns, with some derivatives tending to undergo ring opening to Schiff bases odu.edu.

Acidic conditions are well-known to induce the hydrolysis and subsequent ring cleavage of oxazolidine derivatives. For instance, 2-diethylamino-5-phenyl-2-oxazolin-4-one (B75510) undergoes acidic hydrolysis, yielding 5-phenyloxazolidine-2,4-dione (B13836) through a ring contraction mechanism . This contrasts with basic hydrolysis, which leads to mandelic acid derivatives via cleavage of the oxazoline (B21484) ring . The ring-opening of oxazolidines can also be triggered by intramolecular cycloadditions with esters under specific circumstances researchgate.net. The acid-catalyzed cyclization of N-benzyl-β-hydroxyphenethylamines, which are formed from the ring-opening of 5-aryloxazolidines, into 4-aryl-1,2,3,4-tetrahydroisoquinolines, further exemplifies acid-catalyzed transformations researchgate.net.

While specific detailed mechanisms for halosilane-mediated ring opening of this compound are not extensively described in the provided literature, the broader context of silyl (B83357) reagents in oxazolidine chemistry suggests their role in facilitating ring transformations. For example, trimethylsilyl (B98337) cyanide has been shown to react with a 2-ethoxyperhydro-1,4-oxazin-3-one (a related heterocycle formed from acid-catalyzed rearrangement) to give a 2-cyano derivative, indicating the utility of silyl reagents in opening or modifying heterocyclic rings researchgate.net. Additionally, the use of chlorosilanes in "in situ" Mannich reactions involving oxazolidines has been reported, implying their ability to generate reactive intermediates from these heterocycles researchgate.net.

Reductive conditions can also lead to the cleavage of the oxazolidine ring. The reduction of chiral 2-(2-furyl)-3,4-dimethyl-5-phenyloxazolidine-1,3 with hydrogen gas and Raney nickel proceeds with simultaneous hydrogenation of the furan (B31954) ring and opening of the oxazolidine ring at the C2-O bond tandfonline.com. This reaction exhibits diastereoselectivity, varying between approximately 40% and 80% depending on the configuration of the oxazolidine starting material tandfonline.com. Furthermore, enantiomerically pure 1,2-aminoalcohols containing tertiary nitrogen atoms can be prepared through highly diastereoselective reductive ring cleavage of oxazolidines derived from ketones and pseudoephedrine or ephedrine (B3423809), with the ring cleavage occurring with retention of configuration researchgate.net. Lithium aluminum hydride is another reagent known to effect the cleavage of oxazolidines acs.org.

Table 1: Examples of Reductive Ring Opening of Oxazolidine Derivatives

| Starting Material | Reagent/Conditions | Product Type (Ring Opening) | Stereoselectivity | Citation |

| 2-(2-furyl)-3,4-dimethyl-5-phenyloxazolidine-1,3 | H/Raney nickel | C2-O bond cleavage | 40-80% | tandfonline.com |

| Oxazolidines from ketones and pseudoephedrine/ephedrine | Reductive cleavage | 1,2-aminoalcohols | High | researchgate.net |

| Oxazolidines (general) | Lithium Aluminum Hydride | Cleavage products | Not specified | acs.org |

Functional Group Transformations and Derivatizations on the Oxazolidine Ring and Phenyl Moiety

The oxazolidine ring and its attached phenyl group offer sites for various functional group transformations and derivatizations, allowing for the synthesis of more complex molecules.

This compound derivatives can participate in Mannich reactions, which are three-component reactions involving an amine (or ammonia), formaldehyde, and an α-CH-acidic compound (nucleophile) to form β-aminocarbonyl compounds (Mannich bases) wikipedia.orgorgoreview.com. In the context of oxazolidines, 3-methyl-1,3-oxazolidine and 3,4-dimethyl-5-phenyloxazolidine (B1210047) react with acidic reagents under aprotic conditions to generate reactive intermediates researchgate.netcapes.gov.brresearchgate.net. These intermediates then interact with nucleophilic aromatic substrates and enolsilyl ethers to yield Mannich bases in good yields researchgate.netresearchgate.netcapes.gov.brresearchgate.net. The initial step often involves the formation of an iminium ion from the amine and formaldehyde, which then reacts with an enolized carbonyl compound wikipedia.orgorgoreview.com.

Oxazolidine-2-thiones, which are sulfur analogs of oxazolidinones, are important chiral auxiliaries in asymmetric synthesis and can undergo various interconversions to other heterocycles clockss.orgugent.beresearchgate.netresearchgate.netresearchgate.netpsu.edu. A key strategy involves the activation of the oxazolidin-2-thione. For instance, (R)-3-benzyl-4-phenyloxazolidin-2-thione, when activated with ethyl triflate, serves as a tunable intermediate clockss.orgugent.beresearchgate.netresearchgate.net. This activated intermediate can then be converted into corresponding oxazolidin-2-ones, thiazolidin-2-ones, and thiazolidin-2-thiones through chemoselective reactions that preserve the chiral center clockss.orgugent.beresearchgate.netresearchgate.net. This process can be viewed as a "formal oxidation" of oxazolidin-2-thiones to oxazolidin-2-ones under mild conditions clockss.org. Nucleophilic attack on N-Boc protected oxazolidinethiones at the 5-C position can lead to N-Boc protected esters, with retention of the 'S' configuration researchgate.netpsu.edu. Such interconversions highlight the versatility of oxazolidine-2-thiones in heterocyclic synthesis researchgate.netnih.gov.

Table 2: Interconversion Pathways of Oxazolidine-2-thiones

| Starting Material (Example) | Activation/Reagent | Resulting Heterocycle(s) | Stereochemistry Retention | Citation |

| (R)-3-benzyl-4-phenyloxazolidin-2-thione | Ethyl triflate | Oxazolidin-2-one, Thiazolidin-2-one, Thiazolidin-2-thione | Yes | clockss.orgugent.beresearchgate.netresearchgate.net |

| N-Boc protected oxazolidinethiones | Nucleophilic attack | N-Boc protected esters | Yes ('S' configuration) | researchgate.netpsu.edu |

Applications in Asymmetric Organic Synthesis

5-Phenyloxazolidine Scaffolds as Chiral Auxiliaries

Oxazolidine (B1195125) derivatives, particularly those bearing a phenyl group at the 5-position, provide a rigid and well-defined chiral environment that can effectively bias the stereoselectivity of subsequent reactions. researchgate.netthieme-connect.deacs.org The introduction of additional substituents, such as trifluoromethyl groups, further enhances their efficiency and expands their applicability. nih.govresearchgate.net

Chiral auxiliaries based on this compound scaffolds play a pivotal role in diastereoselective transformations by influencing the approach of electrophiles to a specific face of an intermediate, such as an enolate. nih.gov The inherent chirality of the auxiliary dictates the formation of new stereogenic centers with high selectivity. For instance, fluorinated oxazolidine (FOX) chiral auxiliaries, which include a 4-phenyloxazolidine motif, have demonstrated excellent diastereoselectivities in reactions leading to enantiopure acids, aldehydes, and α-chiral alcohols. nih.gov The alkylation reactions of amide enolates derived from these FOX auxiliaries proceed with complete diastereoselectivity, providing a versatile route to enantiopure β²-amino acids and γ-amino alcohols. juniperpublishers.com Similarly, highly diastereoselective α-hydroxylation of FOX chiral auxiliary-based amide enolates has been achieved using molecular oxygen as the oxidant. uni.lu

Asymmetric alkylation reactions are fundamental for constructing carbon-carbon bonds with controlled stereochemistry. This compound-derived auxiliaries have been successfully employed in these transformations. For example, the asymmetric alkylation of 5-aryl-3-phenyloxazolidine-2,4-diones has been reported under aqueous/organic biphasic phase-transfer conditions, utilizing N-spiro chiral quaternary ammonium (B1175870) bromide catalysts. This method provides access to enantioenriched tertiary α-hydroxy acids and their derivatives.

Table 1: Representative Asymmetric Alkylation of 5-Aryl-3-phenyloxazolidine-2,4-diones

| Substrate (Ar) | Electrophile (R) | Catalyst (mol%) | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 4-FC₆H₄CH₂Br | 0.05 | 50% aq KOH/toluene, 0°C, 64 h | 84 | 94 |

Furthermore, chiral 2-trifluoromethyl-4-phenyloxazolidine (a FOX auxiliary) has been identified as a highly performing chiral auxiliary for the alkylation of amides, yielding products with very high diastereoselectivity (often >98% de) and good yields with various electrophiles. researchgate.net

The asymmetric aldol (B89426) reaction, a powerful tool for forming β-hydroxy carbonyl compounds, also benefits from the use of this compound scaffolds. Chiral CF₃-oxazolidines (FOX auxiliaries) have been successfully applied in asymmetric aldol reactions. researchgate.net These auxiliaries contribute to the formation of aldol products with high enantioselectivities by guiding the stereochemical outcome of the carbon-carbon bond formation. The ability to achieve highly enantioselective synthesis of anti(threo)-aldols has been demonstrated, highlighting the stereocontrol offered by these chiral scaffolds.

This compound-based chiral auxiliaries are also effective in asymmetric hydroxylation and fluorination reactions, which are crucial for introducing oxygen and fluorine atoms stereoselectively into organic molecules. nih.govresearchgate.net For hydroxylation, FOX chiral auxiliary-based amide enolates undergo highly diastereoselective α-hydroxylation using molecular oxygen as the oxidant under mild conditions. This process leads to the efficient release of highly valuable enantiopure oxygenated carboxylic acids and alcohols, with reported complete diastereoselectivity in certain cases (e.g., 91% yield of α-hydroxyamide with complete diastereoselectivity). uni.lu In asymmetric fluorination, fluorinated oxazolidines, including 5-phenyloxazoline derivatives, have been explored. For instance, a methoxy-to-fluorine transformation in a 5-phenyloxazoline derivative achieved up to 89% enantiomeric excess (ee) in up to 60% yield over two steps. The design of these auxiliaries often involves a fluorine•••metal interaction, which stiffens the transition state and directs the electrophile's approach, contributing to high diastereoselectivity. researchgate.net

While direct examples of this compound in iodolactamization are less prevalent in the immediate search results, the broader class of oxazolidines and related nitrogen-containing heterocycles are known to participate in intramolecular cyclization reactions, including iodolactamization. The principle involves the intramolecular delivery of an amide or imidate nitrogen to an alkene activated by a halonium ion. Given the structural characteristics of this compound scaffolds, they could potentially serve as precursors or components in systems designed for stereoselective iodolactamization, leveraging their inherent chirality to control the formation of new stereocenters within the lactam ring.

Chiral Auxiliary Design and Efficiency

The efficiency of this compound scaffolds as chiral auxiliaries is a product of careful design, focusing on several key factors:

Structure of the Auxiliary : The specific arrangement of substituents around the oxazolidine ring, particularly the phenyl group at the 5-position, creates a defined steric and electronic environment. This influences the binding of the substrate and the subsequent stereochemical course of the reaction. researchgate.netacs.org The introduction of bulky groups, such as isopropyl or trifluoromethyl, can enhance steric and electronic control in transition-metal complexes or enolate geometries. nih.govacs.org

Diastereofacial Bias : A well-designed chiral auxiliary must impart a significant diastereofacial bias to the reactive intermediate (e.g., an enolate), ensuring that an electrophile preferentially approaches one face over the other. This bias is critical for achieving high levels of asymmetric induction (e.g., >90% ee or high de). nih.gov

Specific Interactions : For fluorinated oxazolidines, the presence of a fluorine atom can lead to unique interactions, such as fluorine•••metal interactions. These interactions can rigidify the transition state, precisely orienting the electrophile's approach and thereby enhancing stereoselectivity. This effect can compete with other interactions, like π•••metal interactions, but ultimately contributes to the desired diastereomeric outcome. researchgate.net

Reaction Conditions : The choice of solvent, temperature, and catalyst (if applicable) significantly impacts the stereoselectivity. Optimized conditions are crucial to maximize the efficiency of the chiral auxiliary. researchgate.net

Auxiliary Recovery : An efficient chiral auxiliary system allows for the mild and non-destructive removal of the auxiliary after the reaction, enabling its recovery and recycling for future uses. This makes the process more economically viable and environmentally friendly. thieme-connect.denih.govnih.govuni.lunih.gov

The continuous development in the design of this compound scaffolds as chiral auxiliaries underscores their importance in advancing the field of asymmetric organic synthesis, facilitating the production of enantiomerically pure compounds with high precision.

Fluorinated this compound Auxiliaries (e.g., FOX)

Fluorinated oxazolidine (FOX) auxiliaries represent a class of highly effective chiral auxiliaries derived from trifluoromethylated oxazolidines, notably 2-trifluoromethyl-4-phenyloxazolidine (often referred to as trans-Fox). cyu.fracademie-sciences.fracs.org These auxiliaries are particularly valuable for their application in the alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr

Detailed Research Findings: The use of FOX auxiliaries consistently yields excellent diastereoselectivities, frequently exceeding 98% diastereomeric excess (de). cyu.fracs.orgfigshare.comnih.govresearchgate.net This high level of stereocontrol facilitates the synthesis of highly valuable enantiopure compounds, including α-chiral acids, aldehydes, α-chiral alcohols, α-fluorocarboxylic acids, and β-fluoroalcohols. cyu.fracs.orgfigshare.comnih.govacs.org

The remarkable stereocontrol observed with trans-Fox auxiliaries has been investigated through experimental and theoretical studies. It is attributed to a precise interplay of non-covalent interactions, specifically competing fluorine-metal (F...metal) and π-metal (π...metal) interactions. These interactions cooperatively direct the reaction to favor the formation of a single diastereomer. academie-sciences.frresearchgate.net For instance, in alkylation reactions of amide enolates derived from trans-Fox, an energy difference of approximately 5.5 kcal·mol⁻¹ between the Re face and Si face attack transition states is consistent with the near-complete diastereoselectivity achieved experimentally. academie-sciences.frresearchgate.net In contrast, cis-Fox analogues often exhibit significantly lower diastereoselectivity due to unfavorable competition between these interactions, resulting in nearly isoenergetic transition states. researchgate.net

The preparation of trans-Fox chiral auxiliary can be efficiently achieved on a multigram scale using crystallization-induced dynamic resolution (CIDR), which circumvents the need for tedious separation of cis and trans amides. acs.orgfigshare.comnih.govresearchgate.net

Oxazolidin-2-one and Oxazolidine-2-thione Derivatives as Chiral Auxiliaries

Oxazolidin-2-one Derivatives (Evans Auxiliaries): Oxazolidin-2-one auxiliaries, widely popularized by David A. Evans, are among the most established and extensively utilized chiral auxiliaries in asymmetric synthesis. wikipedia.orgrsc.orgresearchgate.net They are commonly substituted at the 4 and 5 positions, where the substituents exert steric hindrance to direct the stereoselective outcome of various transformations. wikipedia.orgrsc.org

These auxiliaries have been successfully applied to a broad spectrum of stereoselective reactions, including:

Aldol reactions: A cornerstone for carbon-carbon bond formation, particularly effective in the stereoselective construction of natural products and medicinally important compounds. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net

Alkylation reactions: Deprotonation of oxazolidinone imides with strong bases (e.g., lithium diisopropylamide) selectively furnishes (Z)-enolates, which undergo stereoselective alkylation, especially with activated electrophiles like allylic or benzylic halides. wikipedia.orgrsc.orgrsc.org

Diels-Alder reactions: Used to control stereochemistry in cycloaddition reactions. wikipedia.orgresearchgate.netsigmaaldrich.com

Michael additions: Employed for diastereoselective conjugate additions of nucleophiles to α,β-unsaturated carbonyl systems. sigmaaldrich.comscielo.org.mx

Evans auxiliaries have played a pivotal role in the total synthesis of numerous natural products and pharmacologically active compounds, including the macrolide cytovaricin (setting the absolute stereochemistry of nine stereocenters), β-lactams, nonproteogenic α-amino acids, aranorosin (B1665161) antibiotics, indole-2-acetamide inhibitors, and halichomycin. wikipedia.orgscielo.org.mxrsc.orgresearchgate.netresearchgate.netsigmaaldrich.com

Oxazolidine-2-thione and Thiazolidine-2-thione Derivatives: As sulfur analogues of oxazolidin-2-ones, 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones have gained considerable popularity in asymmetric synthesis. scielo.org.mxmdpi.com They often demonstrate comparable or even superior effectiveness as chiral inductors and offer the significant advantage of easier removal after the chiral transformation compared to their oxygen counterparts. scielo.org.mxmdpi.comtandfonline.com

These sulfur-based auxiliaries are prepared from amino alcohols, typically through condensation with thiophosgene (B130339) or carbon disulfide. mdpi.com Their applications include:

Aldol reactions: Used in acetate (B1210297) aldol reactions and can be manipulated to access both 'Evans syn' and 'non-Evans syn' aldol adducts by altering reaction conditions, such as the stoichiometry of titanium tetrachloride and the presence of additives like N-methyl-2-pyrrolidinone (NMP). scielo.org.mxscielo.org.mxorgsyn.org

Michael additions: Employed for stereoselective carbon-carbon bond formation through the addition of metal enolates to iminium intermediates, oximes, acetals, and glycals. scielo.org.mxscielo.org.mxorgsyn.org

Resolution of racemic mixtures: Demonstrated in the synthesis of optically pure enantiomers, such as modafinil, where the auxiliary can be recovered. scielo.org.mx

A notable advantage of thiazolidinethiones is their characteristic bright yellow color, which facilitates the analysis and purification of reaction mixtures and the isolation of enantiomerically pure synthons. orgsyn.org

Auxiliary Cleavage and Recycling Strategies

The efficient removal and recovery of chiral auxiliaries are crucial for the practicality and economic viability of asymmetric synthesis. After the desired stereoselective transformation, the auxiliary is typically cleaved from the product, often allowing for its recovery and reuse. wikipedia.orgscielo.org.mxsigmaaldrich.com

Cleavage Methods for Oxazolidinone Auxiliaries:

Hydrolytic Cleavage with Lithium Hydroperoxide (LiOOH): This is a widely preferred method for cleaving N-acyloxazolidinones, as it is mild and preserves the integrity of the newly introduced stereocenter(s). publish.csiro.au LiOOH, along with LiOBn (lithium benzyloxide) and LiSBn (lithium benzylthiolate), selectively promotes exocyclic cleavage, yielding the carboxylic acid and the intact oxazolidinone auxiliary. publish.csiro.au In contrast, lithium hydroxide (B78521) (LiOH) favors endocyclic cleavage, which destroys the oxazolidinone ring. publish.csiro.au Computational studies suggest that the differing regioselectivities of LiOH and LiOOH are governed by the decomposition barriers of the initially formed tetrahedral intermediates. publish.csiro.au

Hydrogen Peroxide (H₂O₂)-mediated Cleavage: While effective, the use of LiOH/H₂O₂ for oxazolidinone cleavage can lead to the evolution of oxygen, posing a safety risk, especially at multi-kilogram scale, due to the rapid reduction of the initially formed peracid by excess H₂O₂. acs.org

Reductive Cleavage:

Lithium Borohydride (LiBH₄) and Sodium Borohydride (NaBH₄): These reagents are commonly employed for the reductive removal of Evans oxazolidinone chiral auxiliaries. santiago-lab.comresearchgate.net NaBH₄ has shown chemoselectivity advantages over LiBH₄ in certain cases and is often racemization-free. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent, followed by hydrolysis and oxidation, can be used to obtain enantiopure carboxylic acids and alcohols after cleavage of FOX auxiliaries. acs.orgacs.org

Other Cleavage Strategies:

Ozonolysis or general hydrolysis can also be used to remove oxazolidinone auxiliaries. wikipedia.org

Ammonium hydroxide treatment has been shown to effectively cleave thiazolidinethione imides, allowing for the direct isolation of optically pure enantiomers and recovery of the auxiliary. scielo.org.mx

Lewis Acid Promoted Cleavage: Ytterbium(III) triflate, acting as a Lewis acid in the presence of alcohols, water, or amines, can facilitate the conversion of imides to esters, carboxylic acids, or amides, thereby enabling the cleavage of oxazolidinone-based auxiliaries. researchgate.net

Methoxide-Carbonate Systems: A practical method for removing 2-oxazolidinone (B127357) and 2-hydroxyethylamine auxiliaries involves treating the corresponding N-acyl derivatives in methoxide-carbonate systems. The presence of excess dimethyl carbonate (DMC) can accelerate the N-acyl bond cleavage under mild conditions. researchgate.net

Theoretical and Computational Chemistry of 5 Phenyloxazolidine Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Tautomerism

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their properties. For 5-Phenyloxazolidine and related 1,3-O,N-heterocyclic systems, DFT studies are instrumental in understanding reaction mechanisms and tautomeric equilibria.

Research on 2-phenyloxazolidines, a closely related class of compounds, has utilized methods like PM3 (a semi-empirical quantum mechanical method) and DFT to examine the stability of ring and chain tautomers acs.org. These studies often focus on the equilibrium between the cyclic oxazolidine (B1195125) form and its open-chain tautomeric counterparts, typically imine-alcohols. The relative stabilities of these tautomers are influenced by various factors, including substituent effects. For instance, electron-donating substituents have been shown to stabilize both chain and ring tautomers in 2-phenyloxazolidines, with a stronger effect observed on the stability of the chain form acs.org.

Computational studies, including those using DFT, have been successfully applied to analyze tautomerism in other heterocyclic systems, such as pyrazoles and quinoline-4-one derivatives beilstein-journals.orgscirp.orgresearchgate.net. These investigations typically involve calculating the energies of different tautomeric forms (e.g., keto-enol or ring-chain) and their interconversion barriers. Thermodynamic parameters, such as free enthalpies and enthalpies of formation, are calculated to determine the relative stability of tautomers and the equilibrium constants between them scirp.orgresearchgate.net. For example, in quinoline-4-one derivatives, DFT calculations have shown that ketone forms are generally more stable than enol forms, and the equilibrium between them can explain certain reaction outcomes scirp.orgresearchgate.net.

The stability of calculated structures in DFT studies is often confirmed by vibrational analysis, ensuring the absence of imaginary frequencies beilstein-journals.org. Such calculations provide crucial data for understanding the preferred forms of the compound under different conditions and the pathways for their interconversion.

Analysis of Stereoelectronic Effects and Anomeric Effects in Ring Systems

Stereoelectronic effects describe the influence of orbital interactions on molecular conformation, stability, and reactivity. The anomeric effect is a specific type of stereoelectronic effect commonly observed in heterocyclic systems, particularly those containing a heteroatom (like oxygen or nitrogen) in the ring adjacent to a carbon bearing an electronegative substituent wikipedia.org. It describes the tendency of a heteroatomic substituent at the anomeric carbon to prefer an axial orientation, contrary to steric expectations wikipedia.orge-bookshelf.de.

In this compound systems, stereoelectronic and electrostatic effects play a significant role in determining the stability of different conformations and tautomeric forms. For 2-phenyloxazolidines, it has been suggested that stereoelectronic and electrostatic effects contribute to the increased stability of the ring form when electron-donating substituents are present acs.org. This indicates that the electronic environment within the ring system, influenced by substituents, can significantly impact the preferred ring conformation and the balance of tautomeric equilibria.

Investigation of Intermolecular Interactions (e.g., Fluorine-Metal, π-Metal) Influencing Stereoselectivity

Intermolecular interactions are crucial in dictating the stereoselectivity of reactions involving chiral molecules. In the context of oxazolidine systems, particularly those used as chiral auxiliaries, specific non-covalent interactions can guide the approach of reactants and influence the stereochemical outcome.

A notable example involves fluorinated oxazolidines, such as chiral 2-trifluoromethyl-4-phenyloxazolidine, which are employed as chiral auxiliaries in asymmetric synthesis cyu.fr. Theoretical and experimental studies have highlighted the presence of specific intermolecular interactions that control stereoselectivity in reactions like amide enolate alkylation cyu.fr. Two key interactions identified are:

Fluorine-Metal (Fluor•••Metal) Interactions: These interactions can stiffen the transition state of a reaction and orient the approach of an electrophile, thereby influencing the diastereoselectivity cyu.fr. The presence of fluorine atoms, with their high electronegativity, can lead to specific interactions with metal centers in catalytic systems or reagents.

π-Metal (π•••Metal) Interactions: These interactions, involving the delocalized electrons of aromatic rings (like the phenyl group in this compound) and metal centers, can also play a role in controlling stereoselectivity cyu.frbeilstein-journals.org. In the case of fluorinated oxazolidines, a π•••Metal interaction can compete with the Fluor•••Metal interaction, leading to the formation of the same diastereomer due to the pseudo-symmetry of the chiral auxiliary cyu.fr.

These intermolecular interactions, though often subtle, are critical for understanding and predicting the stereochemical outcomes in asymmetric transformations involving this compound derivatives. Computational methods, including DFT and molecular dynamics, are essential for characterizing the nature and strength of these interactions beilstein-journals.orgrsc.org.

Molecular Modeling and Simulation of Conformational Preferences and Reactivity

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of molecules and understanding their dynamic behavior and reactivity. These methods provide atomic-level insights into how molecules move, interact, and change shape over time nih.gov.

For this compound, molecular modeling can be used to:

Predict Conformational Preferences: By simulating the molecule's movement, different stable conformations can be identified, and their relative energies can be calculated. This helps in understanding the most probable spatial arrangements of the atoms, influenced by steric and electronic factors acs.orguni-hannover.de. For instance, studies on 2-phenyloxazolidines have used computational methods to analyze the substituent effects on the stabilities of different conformational forms acs.org.

Investigate Reactivity: Molecular simulations can provide insights into reaction pathways, transition states, and the influence of the molecular environment on reactivity nih.govnih.gov. While direct simulation of complex reaction mechanisms for this compound might require advanced techniques, simpler reactivity aspects, such as the accessibility of reactive sites or the influence of conformation on bond breaking/forming, can be explored.

Analyze Dynamic Processes: MD simulations can capture the dynamic interconversion between different conformers and tautomers, providing a more complete picture than static energy minimization studies nih.gov. This is particularly relevant for understanding tautomeric equilibria where molecules are constantly interconverting.

The application of molecular modeling and simulation to this compound systems allows for a comprehensive understanding of their flexibility, the interplay of various forces shaping their structure, and how these structural preferences impact their chemical behavior.

Natural Occurrence and Structural Identification of 5 Phenyloxazolidine Derivatives

Identification of 5-Phenyloxazolidine Derivatives in Natural Products (e.g., Catha edulis)

Catha edulis (khat) is a flowering plant native to the Horn of Africa and the Arabian Peninsula, the leaves of which are known to contain a variety of phenylpropylamino alkaloids responsible for their stimulant effects. While the major active compounds are cathinone, cathine, and norephedrine (B3415761), scientific investigations have revealed the presence of less abundant but structurally related compounds.

Gas chromatography-mass spectrometry (GC-MS) analyses of extracts from the young leaves of Catha edulis have led to the identification of two naturally occurring this compound derivatives. nih.govarchive.org These compounds are believed to be formed from the condensation of (-)-norephedrine, another alkaloid present in the plant, with endogenous aldehydes. nih.gov

The two specific this compound derivatives identified in Catha edulis are:

2,4-dimethyl-5-phenyloxazolidine

4-methyl-2-(trans-1-pentenyl)-5-phenyloxazolidine nih.govarchive.org

The confirmation of the chemical identity of these natural products was achieved through the chemical synthesis of the putative compounds. This involved the condensation of norephedrine with acetaldehyde (B116499) and trans-2-hexenal, respectively. nih.gov Subsequent spectroscopic analysis demonstrated that the synthetic compounds exhibited identical retention indices and mass spectra to those of the derivatives found in the plant extracts, thereby confirming their structures. nih.gov

Studies on various accessions of Catha edulis have shown significant variation in the ratios of these norephedrine oxazolidine (B1195125) derivatives relative to the total phenylpropylamino alkaloid content. nih.gov This variability highlights the chemical polymorphism within this plant species.

Spectroscopic Techniques for Structural Confirmation (e.g., GC-MS, NMR)

The structural confirmation of this compound derivatives isolated from natural sources is a critical step that relies on modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates volatile compounds in a mixture and then provides information about their molecular weight and fragmentation patterns. In the analysis of Catha edulis extracts, GC is used to separate the various alkaloids. The retention time, the time it takes for a compound to travel through the chromatographic column, is a characteristic property that aids in its initial identification.

Once separated, the compounds are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a molecular ion (M+), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation pattern is unique to a specific molecular structure and serves as a "fingerprint" for identification.

| Compound | Retention Index | Key Mass Spectral Fragments (m/z) |

|---|---|---|

| 2,4-dimethyl-5-phenyloxazolidine | Data reported in scientific literature nih.gov | Molecular Ion (M+), fragments corresponding to loss of methyl and other ring components. |

| 4-methyl-2-(trans-1-pentenyl)-5-phenyloxazolidine | Data reported in scientific literature nih.gov | Molecular Ion (M+), fragments indicative of the pentenyl side chain and the core oxazolidine structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are employed to elucidate the precise structure and stereochemistry of the this compound derivatives.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a this compound derivative, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the oxazolidine ring, and any substituent groups. The chemical shifts (δ) and coupling constants (J) of these signals are crucial for assigning the structure.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

The combination of ¹H and ¹³C NMR data, often supplemented with two-dimensional NMR techniques (such as COSY and HSQC), allows for the complete and unambiguous assignment of the molecular structure. The spectroscopic data for the synthetic 2,4-dimethyl-5-phenyloxazolidine and 4-methyl-2-(trans-1-pentenyl)-5-phenyloxazolidine were found to be identical to their naturally occurring counterparts, confirming their structural identity. nih.gov

| Position | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Phenyl Group | ~7.2 - 7.5 | ~125 - 140 |

| Oxazolidine Ring Protons | ~3.0 - 5.5 | ~50 - 100 |

| Alkyl Substituents | ~0.8 - 2.5 | ~10 - 40 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-phenyloxazolidine, and how can reaction conditions be systematically optimized?

- Methodology: Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) and characterize products via NMR, XRD, and mass spectrometry. Compare yields and purity metrics across iterative trials .

- Key Focus: Balance feasibility (resource constraints) with reproducibility (detailed procedural documentation) .

Q. How do steric and electronic effects influence the spectroscopic characterization of this compound derivatives?

- Methodology: Employ computational chemistry (DFT calculations) to predict NMR/IR spectra and validate experimentally. Address discrepancies by adjusting solvent correction models or revisiting conformational analysis .

- Data Conflict Resolution: Cross-validate results with alternative techniques (e.g., X-ray crystallography for structural confirmation) .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?

- Methodology: Prioritize target-specific assays (e.g., enzyme inhibition kinetics, cell viability screens) with appropriate controls (e.g., positive/negative controls, solvent effects). Use dose-response curves to establish IC50 values .

Advanced Research Questions

Q. How does this compound’s ring-opening mechanism under acidic conditions correlate with its stereochemical outcomes?

- Methodology: Conduct kinetic isotope effect (KIE) studies and monitor intermediates via stopped-flow NMR. Compare experimental data with computational transition-state models (QM/MM simulations) .

- Complexity: Address conflicting mechanistic proposals (e.g., SN1 vs. SN2 pathways) through free-energy surface mapping .

Q. What computational strategies best predict the regioselectivity of this compound in multicomponent reactions?

- Methodology: Apply machine learning (ML) models trained on existing reaction databases to identify electronic/steric descriptors. Validate predictions with parallel synthesis and in situ reaction monitoring .

Q. How can contradictions in reported catalytic efficiencies of this compound-based catalysts be resolved?

- Methodology: Perform meta-analysis of published data, accounting for variables like substrate scope, reaction scale, and characterization methods. Design controlled benchmarking experiments to isolate catalyst performance .

Q. What experimental and theoretical approaches elucidate the role of this compound in asymmetric induction?

- Methodology: Combine chiral HPLC analysis with molecular dynamics simulations to study enantiomer distribution. Quantify enantiomeric excess (ee) under varying catalytic systems and solvent environments .

Methodological Best Practices

- Data Validation : Ensure reproducibility by documenting instrument calibration, raw data archiving, and statistical thresholds for significance (e.g., p-values, confidence intervals) .

- Ethical Considerations : Disclose synthetic hazards (e.g., toxic intermediates) and adhere to institutional safety protocols .

- Literature Integration : Use systematic reviews to identify knowledge gaps and align hypotheses with unresolved debates in heterocyclic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.